molecular formula C10H14N4 B240258 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole

3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole

Cat. No. B240258
M. Wt: 190.25 g/mol
InChI Key: CRQOUESQZJGSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole, also known as MPZP, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole is not fully understood, but it is thought to involve the modulation of various signaling pathways. 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has also been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has been shown to have various biochemical and physiological effects in scientific research studies. 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway. 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has also been studied for its potential neuroprotective effects in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole in lab experiments is its potential therapeutic applications in treating various diseases. Additionally, 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has been shown to have low toxicity in animal studies. However, one limitation of using 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole. One area of research could focus on the development of more efficient synthesis methods for 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole. Additionally, further studies could investigate the potential therapeutic applications of 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole in treating other diseases such as cardiovascular disease. Finally, future research could investigate the potential of 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole as a drug delivery system for other therapeutic agents.
Conclusion:
In conclusion, 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. The synthesis of 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole involves the reaction of 3,5-dimethylpyrazole with 5-methyl-1H-pyrazole-3-carbaldehyde. 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has been investigated for its potential therapeutic applications in various scientific research studies, including its anti-inflammatory and antitumor activities. The mechanism of action of 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole is thought to involve the modulation of various signaling pathways. 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has various biochemical and physiological effects, including reducing inflammation and inducing apoptosis in cancer cells. One advantage of using 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole in lab experiments is its potential therapeutic applications in treating various diseases, but one limitation is its limited solubility in water. Finally, future directions for research on 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole could focus on developing more efficient synthesis methods, investigating potential therapeutic applications in other diseases, and exploring the potential of 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole as a drug delivery system.

Synthesis Methods

The synthesis of 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole involves the reaction of 3,5-dimethylpyrazole with 5-methyl-1H-pyrazole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole as a yellow solid with a melting point of 152-154°C.

Scientific Research Applications

3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has been investigated for its potential therapeutic applications in various scientific research studies. One study found that 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has antitumor activity by inducing apoptosis in cancer cells. Additionally, 3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole

InChI

InChI=1S/C10H14N4/c1-7-5-10(12-11-7)6-14-9(3)4-8(2)13-14/h4-5H,6H2,1-3H3,(H,11,12)

InChI Key

CRQOUESQZJGSEM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)CN2C(=CC(=N2)C)C

Canonical SMILES

CC1=CC(=NN1)CN2C(=CC(=N2)C)C

Origin of Product

United States

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